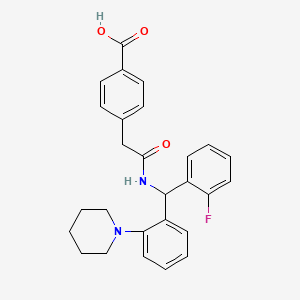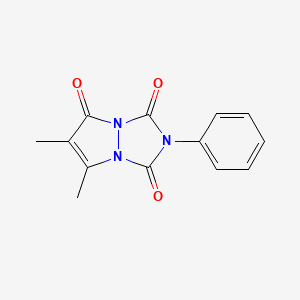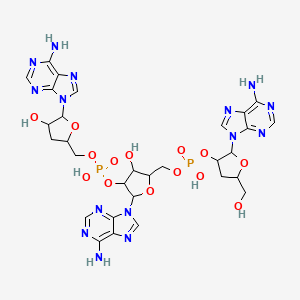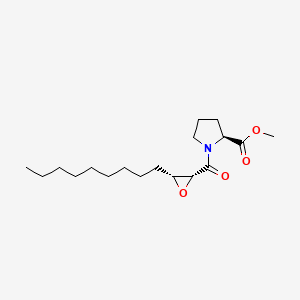
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester: is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester typically involves the following steps:
Epoxidation: The dodecenoyl chain is subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide group.
Coupling Reaction: The epoxydodecenoyl intermediate is then coupled with L-proline methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted epoxides and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mecanismo De Acción
The mechanism of action of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- N-((2R-cis)-Epoxyoctadecenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxyeicosenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxydodecenoyl)-L-alanine methyl ester
Comparison: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is unique due to its specific combination of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the proline methyl ester moiety can enhance the compound’s stability and bioavailability compared to other epoxide-containing esters.
Propiedades
Número CAS |
123889-00-9 |
|---|---|
Fórmula molecular |
C18H31NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl (2S)-1-[(2R,3R)-3-nonyloxirane-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-3-4-5-6-7-8-9-12-15-16(23-15)17(20)19-13-10-11-14(19)18(21)22-2/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m0/s1 |
Clave InChI |
YPUIRIMNIUMKHL-ARFHVFGLSA-N |
SMILES isomérico |
CCCCCCCCC[C@@H]1[C@@H](O1)C(=O)N2CCC[C@H]2C(=O)OC |
SMILES canónico |
CCCCCCCCCC1C(O1)C(=O)N2CCCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)


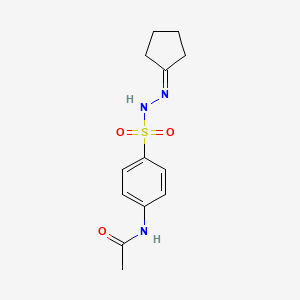


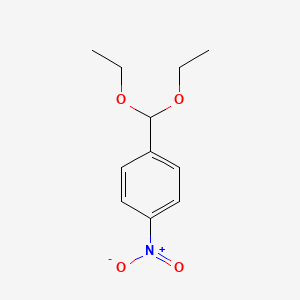
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

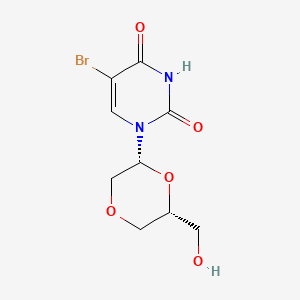
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
